REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][CH:7]=1.[CH3:20][N:21](C)C=O>[C-]#N.[Zn+2].[C-]#N>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([CH2:12][CH:8]([C:4]2[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=2)[C:20]#[N:21])[C:9](=[O:11])[CH3:10])=[CH:14][CH:15]=1 |f:2.3.4|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(C(C)=O)CC1=CC=C(C=C1)Cl
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Name
|
|
Quantity
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4 L
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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zinc cyanide
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Quantity
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201 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Control Type
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UNSPECIFIED
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Setpoint
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56 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 56° C. for 4.5 h under N2
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 4-neck 12 L flask equipped with a mechanical stirrer
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Type
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CUSTOM
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Details
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thermocouple, nitrogen inlet, and gas adapter connected to a bubbler
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Type
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CUSTOM
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Details
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Nitrogen gas was bubbled through the suspension for 30 min at room temperature and for 1 h at 56° C.
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Duration
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1 h
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Type
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ADDITION
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Details
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The bromoketone/Zn(CN)2 slurry (at 56° C.) was added to the catalyst solution (at 56° C.)
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Type
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TEMPERATURE
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Details
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The resulting suspension was cooled in an ice bath
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Type
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ADDITION
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Details
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30% aqueous ammonium hydroxide (971 mL) was added over 5 min
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Duration
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5 min
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Type
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CUSTOM
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Details
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the temperature below 30° C
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Type
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TEMPERATURE
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Details
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The suspension was warmed to room temperature
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Type
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STIRRING
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Details
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stirred for 60 min
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Duration
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60 min
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Type
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FILTRATION
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Details
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filtered through a pad of SOLKA FLOC
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Type
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WASH
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Details
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eluting with toluene (5 L)
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Type
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ADDITION
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Details
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The filtrate was added into an extractor
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Type
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ADDITION
|
Details
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containing 20% aqueous ammonium hydroxide (6.9 L) and 5 L of toluene
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Type
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STIRRING
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Details
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The biphasic mixture was stirred at room temperature for 15 min
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Duration
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15 min
|
Type
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CUSTOM
|
Details
|
separated
|
Type
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WASH
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Details
|
The organic layer was washed with 7 L of brine (1:1 saturated NaCl:Water)
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Type
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CUSTOM
|
Details
|
equipped with an overhead stirrer
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Type
|
CUSTOM
|
Details
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thermocouple, mechanical stirrer, and connected to a batch concentrator
|
Type
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CONCENTRATION
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Details
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The batch was concentrated under vacuum at 15-38° C. to a volume of 1.5 L
|
Type
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ADDITION
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Details
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heptane (850 mL) was added
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CC(C(C)=O)C=2C=C(C#N)C=CC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |